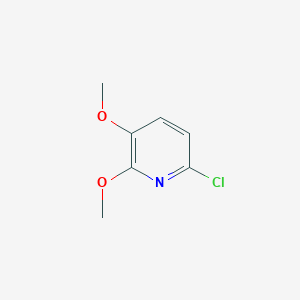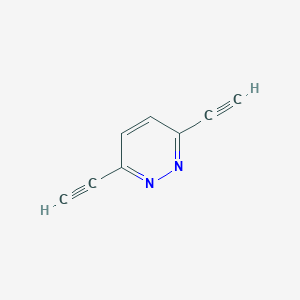
3,6-Diethynylpyridazine
Vue d'ensemble
Description
3,6-Diethynylpyridazine is a chemical compound with the molecular formula C8H4N2. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of 3,6-Diethynylpyridazine can be analyzed using computational methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) as described in a study on 3-bromo-2-Hydroxypyridine .Applications De Recherche Scientifique
Pharmacological Properties and Synthesis
- Some pyridazines, including 3,6-disubstituted variants, have demonstrated notable pharmacological properties. For example, specific 3,6-dialkoxy-pyridazines exhibit significant anticonvulsive effects (Druey, Hueni, Meier, Ringier, & Staehelin, 1954).
- Synthesis techniques have been developed for compounds like 3,6-dihydrazino-pyridazine, sharing pharmacological characteristics with blood pressure-lowering drugs. These synthesis methods allow exploration of congeners for enhanced medicinal properties (Temple, Rose, Comber, & Rener, 1987).
Antioxidant and Anti-inflammatory Activity
- Novel pyridazine derivatives have been synthesized, demonstrating potential antioxidant and anti-inflammatory activities. These include compounds like dihydropyrimidinecarbonitrile and its triazole fused derivatives, indicating the versatility of pyridazine frameworks in therapeutic applications (Bhalgat, Ali, Ramesh, & Ramu, 2014).
Antiaggregation and Hypotensive Activities
- 3,6-Disubstituted pyridazines, such as 6-aryl-4,5-dihydro-3(2H)-pyridazinones, have been reported to exhibit platelet aggregation inhibiting and hypotensive actions, showing significant potential in cardiovascular treatments (Thyes, Lehmann, Gries, König, Kretzschmar, Kunze, Lebkücher, & Lenke, 1983).
Electrochemical Studies
- Electrochemical behavior of 1,2-dihydropyridazine-3,6-dione has been investigated, demonstrating insights into the oxidative ring cleavage and reduction processes. This research contributes to understanding the chemical properties and potential applications of pyridazine derivatives (Varmaghani & Nematollahi, 2011).
Synthesis and Structural Studies
- Advances in synthetic methods have allowed the creation of diverse 3,6-disubstituted pyridazines with potential medicinal applications. Density functional theory studies and crystal structure characterizations of these compounds provide essential data for their potential therapeutic use (Sallam, Mohammed, Al-Ostoot, Sridhar, & Khanum, 2021).
Propriétés
IUPAC Name |
3,6-diethynylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-3-7-5-6-8(4-2)10-9-7/h1-2,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRAORFORHHUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Diethynylpyridazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine](/img/structure/B1419676.png)
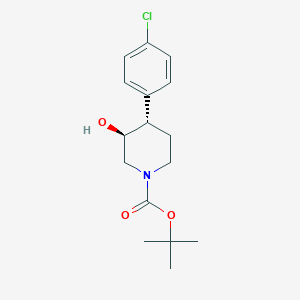
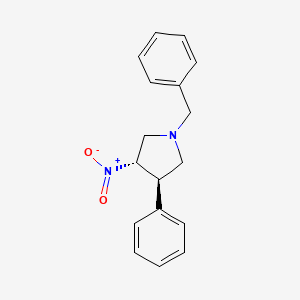
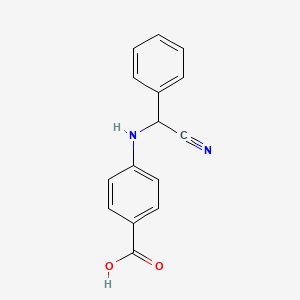
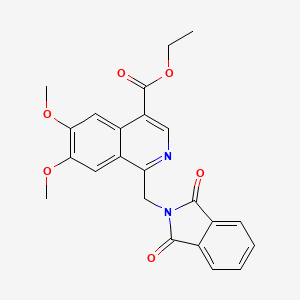
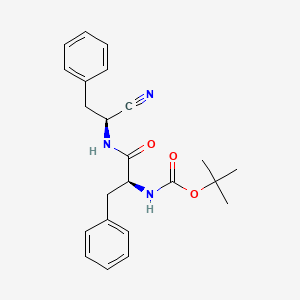

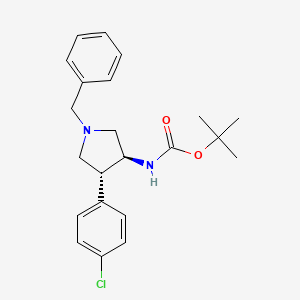

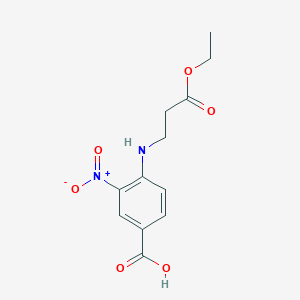
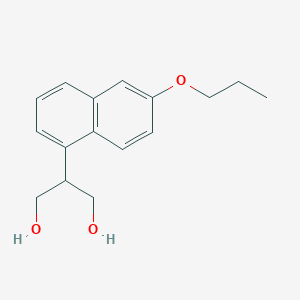

![2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1419696.png)
